molecular formula C22H19N3O3S2 B2467234 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1207060-21-6

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2467234
CAS No.: 1207060-21-6
M. Wt: 437.53
InChI Key: UFLTXDVEJVZXID-UHFFFAOYSA-N
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Description

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyrimidine core, which is fused with a methoxyphenyl group and an acetamide moiety, making it a unique and potentially valuable molecule for various scientific research applications.

Scientific Research Applications

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multistep organic reactions. One common approach is the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid, followed by cyclization with a thienopyrimidine precursor . The reaction conditions often include the use of solvents like acetonitrile (MeCN) and acidic media to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide stands out due to its unique structural features, such as the combination of a thienopyrimidine core with a methoxyphenyl group and an acetamide moiety

Properties

IUPAC Name

2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-28-16-8-6-14(7-9-16)18-12-30-21-20(18)23-13-25(22(21)27)11-19(26)24-15-4-3-5-17(10-15)29-2/h3-10,12-13H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLTXDVEJVZXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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